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Compound of Interest

1-Oxo-1,2-dihydroisoquinoline-5-
Compound Name:
carbaldehyde

Cat. No.: B1388364

CAS Number: 1184913-66-3

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Oxo-1,2-dihydroisoquinoline-5-
carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic
organic chemistry. Due to the limited availability of direct experimental data for this specific
molecule, this guide synthesizes information from analogous structures and established
chemical principles to provide insights into its physicochemical properties, synthesis, reactivity,
and potential applications. The document is intended to serve as a foundational resource for
researchers, enabling them to design synthetic strategies, predict chemical behavior, and
explore the potential of this and related compounds in drug discovery and materials science.

Introduction: The Isoquinolinone Scaffold

The isoquinoline and its oxidized counterpart, isoquinolinone, are privileged heterocyclic
scaffolds found in a vast array of natural products and synthetic compounds with significant
biological activities. The 1-oxo-1,2-dihydroisoquinoline core, in particular, is a key structural
motif in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The
introduction of a carbaldehyde group at the 5-position of this scaffold, as in the title compound,
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offers a reactive handle for further molecular elaboration, making it a valuable building block for

the synthesis of diverse chemical libraries.

Physicochemical Properties

While experimental data for 1-Oxo0-1,2-dihydroisoquinoline-5-carbaldehyde is not

extensively reported in the literature, its key physicochemical properties can be predicted

based on its structure.

Property Value/Prediction Source
CAS Number 1184913-66-3 [11[2][3]
Molecular Formula C10H7NO2 [1]
Molecular Weight 173.17 g/mol [1]
1-oxo-1,2-dihydroisoquinoline-
IUPAC Name [4]
5-carbaldehyde
1-oxo-2H-isoquinoline-5-
Synonyms [4]
carbaldehyde
Predicted to be a solid at room o
Appearance Inferred from similar structures.
temperature.
Predicted to be soluble in
organic solvents like DMSO, )
N ) Inferred from chemical
Solubility DMF, and chlorinated
o structure.
hydrocarbons. Limited
solubility in water is expected.
Storage Store at room temperature. [2]

Computed Properties:
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Descriptor Value
XLogP3-AA 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 46.2 A2

Data sourced from computational models and may not reflect experimental values.

Synthesis Strategies

A definitive, published synthetic protocol for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
is not readily available. However, based on established methodologies for the synthesis of
isoquinolinones and the introduction of aldehyde functionalities, a plausible multi-step synthetic
approach can be conceptualized.

Conceptual Synthetic Workflow:

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-
carbaldehyde.

Step-by-Step Methodological Considerations:
o Formation of the Isoquinolinone Core:

o From Homophthalic Anhydrides: A common route to 1-oxo0-3,4-dihydroisoquinolines
involves the reaction of homophthalic anhydrides with imines. Subsequent
dehydrogenation would yield the desired aromatic isoquinolinone.
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o From 2-Halobenzonitriles: Palladium-catalyzed coupling reactions of 2-halobenzonitriles
with vinyl boronates, followed by hydrolysis and cyclization, can afford 3,4-unsubstituted
isoquinolin-1(2H)-ones.

 Introduction of the 5-Carbaldehyde Group:

o Oxidation of a 5-Methyl Group: If a 5-methyl-1-ox0-1,2-dihydroisoquinoline intermediate is
synthesized, the methyl group can be oxidized to a carbaldehyde using reagents like
selenium dioxide or through a multi-step process involving benzylic bromination followed
by hydrolysis and oxidation. The oxidation of methyl groups on heterocyclic rings is a
known transformation, though conditions would need to be optimized to avoid over-
oxidation or degradation of the isoquinolinone core[5].

o Formylation of the Isoquinolinone Ring: Direct formylation of the 1-oxo-1,2-
dihydroisoquinoline core could be challenging due to the directing effects of the existing
substituents. However, reactions like the Vilsmeier-Haack or Duff reaction could be
explored, though regioselectivity might be an issue.

o From a 5-Bromo Precursor: A 5-bromo-1-oxo0-1,2-dihydroisoquinoline could be subjected
to a lithium-halogen exchange followed by quenching with a formylating agent like N,N-
dimethylformamide (DMF).

Chemical Reactivity

The reactivity of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is dictated by the interplay
of the isoquinolinone ring system and the aldehyde functional group.

Reactivity of the Aldehyde Group:

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is
enhanced by the electron-withdrawing nature of the isoquinolinone ring.

Predicted Reactions:

e Nucleophilic Addition: The aldehyde will readily undergo addition reactions with various
nucleophiles, including organometallic reagents (Grignards, organolithiums), cyanide, and
stabilized ylides.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines. This
is a powerful tool for introducing diverse side chains.

Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde to an alkene,
allowing for carbon chain extension.

Condensation Reactions: Knoevenagel and similar condensation reactions with active
methylene compounds will form a,3-unsaturated systems.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using
standard oxidizing agents like potassium permanganate or Jones reagent.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild
reducing agents such as sodium borohydride[6].

lllustrative Reaction Scheme:

Reduction
(e.g., NaBH4) Primary Alcohol

Oxidation
(e.g., KMnO4)

Carboxylic Acid

\
G—Oxo-l,2—dihydroisoquinoIine-5—carbaIdehyde

J Y

Reductive Amination
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Caption: Predicted reactivity of the aldehyde group in 1-Oxo0-1,2-dihydroisoquinoline-5-
carbaldehyde.

Reactivity of the Isoquinolinone Ring:

o N-Alkylation/Arylation: The nitrogen atom of the lactam can be alkylated or arylated under
basic conditions.

o Electrophilic Aromatic Substitution: The benzene ring of the isoquinolinone is activated
towards electrophilic substitution. The positions ortho and para to the lactam moiety are likely
to be the most reactive.

Potential Applications in Drug Discovery and
Medicinal Chemistry

While no specific biological activities have been reported for 1-Oxo0-1,2-dihydroisoquinoline-
5-carbaldehyde, the isoquinolinone scaffold is present in numerous biologically active
molecules. Therefore, this compound represents a valuable starting point for the synthesis of
novel therapeutic agents.

Potential Therapeutic Areas:

¢ Anticancer Agents: Many isoquinoline and isoquinolinone derivatives have demonstrated
potent anticancer activity through various mechanisms, including the inhibition of
topoisomerases and tubulin polymerization[7]. The aldehyde functionality can be used to
synthesize a library of derivatives for screening against various cancer cell lines.

» Antimicrobial Agents: The isoquinoline nucleus is a feature of several natural and synthetic
antimicrobial compounds. Derivatives of the titte compound could be explored for their
activity against a range of bacterial and fungal pathogens.

e Enzyme Inhibitors: The rigid isoquinolinone scaffold can serve as a template for the design of
specific enzyme inhibitors. For example, some 1-o0xo-3,4-dihydroisoquinoline-4-
carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase
(PARP)[S].
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Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features in *H NMR, 13C NMR,
IR, and Mass Spectrometry can be predicted.

e 1HNMR:
o Asinglet for the aldehyde proton (CHO) in the range of 9-10 ppm.

o A set of aromatic protons on the benzene ring, with chemical shifts and coupling patterns
dependent on the substitution.

o Protons on the pyridine ring of the isoquinolinone core.

o A broad singlet for the N-H proton of the lactam, which may be exchangeable with D20.
e 13C NMR:

o Asignal for the aldehyde carbonyl carbon in the range of 190-200 ppm.

o Asignal for the lactam carbonyl carbon around 160-170 ppm.

o Multiple signals in the aromatic region (110-150 ppm) for the carbons of the isoquinolinone
ring.

* IR Spectroscopy:

o A strong C=0 stretching band for the aldehyde around 1700-1720 cm~1.

[¢]

A strong C=0 stretching band for the lactam around 1650-1680 cm~1.

[¢]

N-H stretching vibration for the lactam around 3200-3400 cm™—1.

o

C-H stretching for the aldehyde proton around 2720 and 2820 cm~2.

o

Aromatic C-H and C=C stretching vibrations.

e Mass Spectrometry:
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o A molecular ion peak (M*) corresponding to the molecular weight of 173.17.

o Fragmentation patterns characteristic of the loss of CO, CHO, and other fragments from
the isoquinolinone ring.

Conclusion

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is a promising heterocyclic building block
with significant potential for the development of novel compounds in medicinal chemistry and
materials science. While direct experimental data for this molecule is scarce, this guide
provides a comprehensive overview of its predicted properties, plausible synthetic routes, and
expected reactivity based on established chemical principles and the behavior of analogous
structures. The aldehyde functionality offers a versatile handle for a wide range of chemical
transformations, enabling the synthesis of diverse libraries of isoquinolinone derivatives for
biological screening and other applications. Further research into the synthesis and
characterization of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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